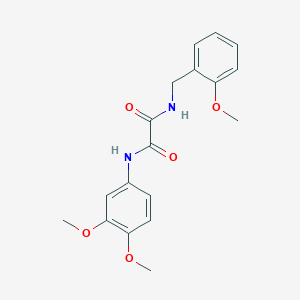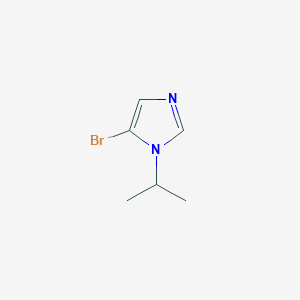![molecular formula C17H16FN3O2S2 B2551903 N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252817-23-4](/img/structure/B2551903.png)
N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H16FN3O2S2 and its molecular weight is 377.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potent Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
Research has identified this compound as part of a class of potent dual inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action makes it a significant compound for cancer therapy research. It has demonstrated exceptional potency against human TS and DHFR, highlighting its potential for therapeutic applications in cancer treatment (Gangjee et al., 2008).
Molecular Docking and Antiviral Potency Against SARS-CoV-2
Another study focused on the compound's antiviral properties, particularly against SARS-CoV-2. Through molecular docking studies, it was found that the compound could irreversibly interact with SARS-CoV-2 protease, indicating its potential as an antiviral agent. This research opens avenues for its use in treating COVID-19 and related coronaviruses (Mary et al., 2020).
Crystallographic Studies and Structural Analysis
Crystallographic studies have been conducted to understand the structural properties of similar compounds, revealing details about their conformation and intramolecular interactions. Such studies are crucial for drug design, allowing researchers to optimize interactions with biological targets (Subasri et al., 2016).
Radioligand Development for PET Imaging
The compound has been part of studies aimed at developing selective radioligands for imaging the translocator protein (18 kDa) with PET. This research is important for diagnosing and studying diseases associated with neuroinflammation and mitochondrial dysfunction (Dollé et al., 2008).
Synthetic Methods and Spectral Characterization
Research into new synthetic methods and the spectral characterization of related compounds has provided valuable insights into their chemical properties and potential applications in pharmacology. This includes studies on their interactions with biological molecules like bovine serum albumin, which is essential for assessing their pharmacokinetic properties (Zaki et al., 2017).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-2-8-21-16(23)15-13(7-9-24-15)20-17(21)25-10-14(22)19-12-5-3-11(18)4-6-12/h3-7,9H,2,8,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYZVPVWCTTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B2551822.png)

![2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride](/img/structure/B2551825.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2551826.png)





![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)


